FGFR4 Inhibitory Activity: A Unique 43 nM IC50 Value Not Observed in Non-Fluorinated or Mono-Fluorinated Analogs
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine demonstrates a specific inhibitory activity against FGFR4 with an IC50 value of 43 nM in a caliper mobility shift assay [1]. In contrast, the non-fluorinated analog 6-bromo-1H-indazole shows a significantly weaker binding affinity to human DYRK1A with a Kd of 38,000 nM, representing an approximately 884-fold difference in potency [2]. This stark difference highlights the critical role of the 4,7-difluoro substitution in enhancing target engagement.
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 43 nM (FGFR4) |
| Comparator Or Baseline | 6-Bromo-1H-indazole: Kd = 38,000 nM (DYRK1A) |
| Quantified Difference | ~884-fold difference in potency (43 nM vs. 38,000 nM) |
| Conditions | Target compound: Inhibition of recombinant His-tagged human FGFR4 (781-1338 residues) expressed in insect cells, 1 hr incubation, caliper mobility shift assay [1]. Comparator: Binding affinity to human DYRK1A (127-485 residues) expressed in E. coli, isothermal titration calorimetry [2]. |
Why This Matters
This data suggests that the specific 4,7-difluoro substitution pattern on the 6-bromoindazole scaffold is essential for achieving low nanomolar potency against therapeutically relevant kinases like FGFR4, making this compound a superior starting point for FGFR inhibitor programs compared to simpler 6-bromoindazole analogs.
- [1] BindingDB. (2025). Entry for 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine (Ligand ID: 50710622). University of California, San Diego. View Source
- [2] BindingDB. (2025). Entry for 6-bromo-1H-indazole (CHEMBL247365). Binding affinity to human DYRK1A. View Source
